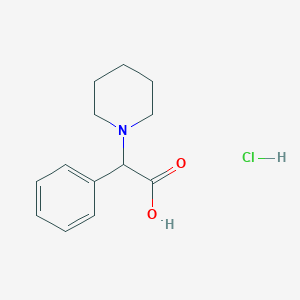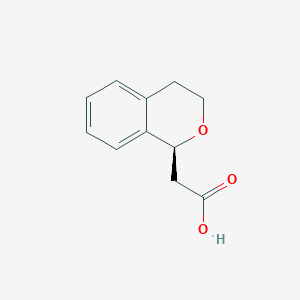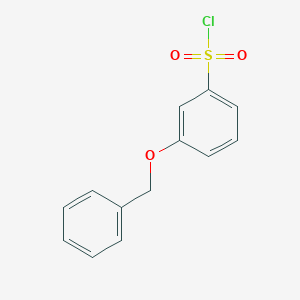
Trovirdine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trovirdine hydrochloride is an antiviral drug that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was developed in the early 1990s for the treatment of human immunodeficiency virus (HIV) infection. Trovirdine hydrochloride is a potent inhibitor of HIV reverse transcriptase, which is an enzyme that is essential for the replication of HIV.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
Trovirdine hydrochloride has been identified as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT). It exhibits significant inhibitory effects on HIV-1 replication, both in cell-free HIV-1 polymerase assays and in HIV-1-infected MT-4 cell cultures. This inhibition is enhanced when combined with other RT inhibitors like AZT, ddC, and ddI, showing synergistic effects (Zhang, Vrang, Rydergård, Ȧhgren, & Öberg, 1996).
Development of PETT Compounds
Trovirdine is part of the phenylethylthiazolylthiourea (PETT) class of compounds, which are non-nucleoside inhibitors of HIV-1 RT. Its effectiveness in inhibiting both wild-type and mutant strains of HIV-1 RT has been a significant advancement in HIV treatment. This led to its consideration in phase one clinical trials for AIDS treatment (Cantrell et al., 1996).
Inhibition of Various HIV-1 RT Mutants
Research has shown that trovirdine effectively inhibits a range of HIV-1 RT mutants known for resistance to other non-nucleoside RT inhibitors. This makes trovirdine a valuable agent in treating HIV strains resistant to standard therapies (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).
Potential in Inhibiting Multidrug-Resistant HIV-1
Further modifications of trovirdine, such as replacing the pyridyl ring with a cyclohexenyl ring, have led to derivatives that effectively inhibit both drug-sensitive and multidrug-resistant strains of HIV-1. These compounds, like HI-346 and HI-445, demonstrate greater efficacy against resistant HIV-1 strains compared to trovirdine and other anti-HIV agents (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999).
Eigenschaften
CAS-Nummer |
148311-89-1 |
|---|---|
Produktname |
Trovirdine hydrochloride |
Molekularformel |
C13H14BrClN4S |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
InChI-Schlüssel |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Aussehen |
Solid powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




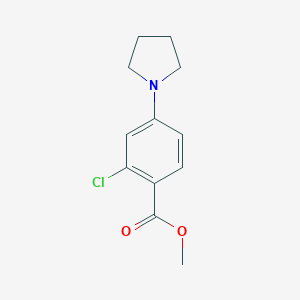
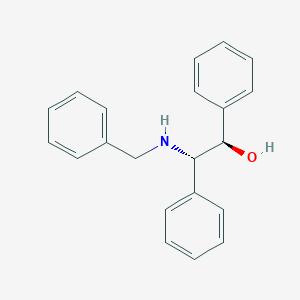
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)



![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)

